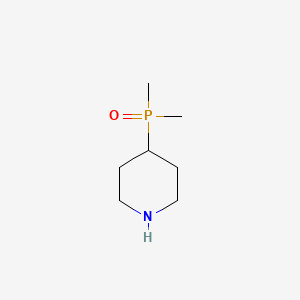

Dimethyl(piperidin-4-yl)phosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

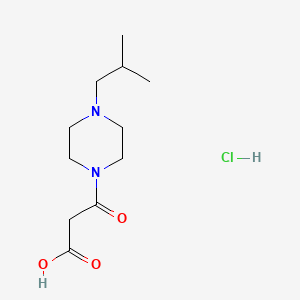

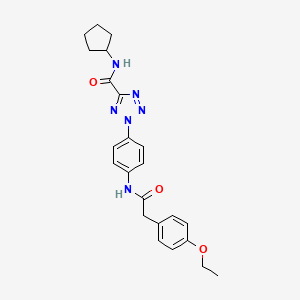

“Dimethyl(piperidin-4-yl)phosphine oxide” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a more convenient synthetic route to known dimethyl phosphine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is a colorless liquid that is soluble in polar organic solvents . It exists as the phosphine oxide, not the hydroxy tautomer .

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Molecular Interactions

Dimethyl(piperidin-4-yl)phosphine oxide and its derivatives are studied for their unique conformational properties and molecular interactions. For instance, dimethyl(bromomethyl) and dimethyl(iodomethyl) phosphine oxides exhibit equilibrium mixtures of conformer pairs in solution, indicating their dynamic structural behavior. This characteristic is essential in understanding the molecular structure and reaction mechanisms in organic and organometallic chemistry (Raevskii, Mumzhieva, Kron, & Tsvetkov, 1981).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing this compound are a significant area of interest. For example, the synthesis of furfuryl-containing tertiary phosphine oxides demonstrates the versatility of these compounds in producing materials with reduced flammability. This characteristic is particularly beneficial in developing fire-retardant materials and polymers (Varbanov & Borissov, 1984).

Catalysis and Chemical Reactions

Phosphine oxides, including this compound, play a vital role in catalysis. They are used in various chemical reactions, such as in the synthesis of piperidine derivatives through Ni-catalyzed β-carbon elimination, showcasing their importance in organic synthesis and pharmaceutical chemistry (Kumar & Louie, 2012).

Material Science and Surface Chemistry

This compound derivatives are also significant in material science and surface chemistry. Studies have explored the interactions of organophosphorus compounds, including phosphine oxides, with various surfaces, which is critical in understanding and developing new materials and coatings (White, 1986).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of bicyclic carbamates from N-Boc-protected piperidin-2-yl phosphine oxide illustrates the compound's potential in creating precursors for alkaloid derivatives. This aspect is crucial for drug development and the synthesis of bioactive compounds (Szakonyi et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include dimethyl(piperidin-4-yl)phosphine oxide, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Pharmacokinetics

The compound’s predicted boiling point is 322.1±31.0 °C, and its predicted density is 1.00±0.1 g/cm3 . These properties may influence its bioavailability.

Eigenschaften

IUPAC Name |

4-dimethylphosphorylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-10(2,9)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBMAORIJHEOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2571157.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2571161.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)

![5-Oxaspiro[3.5]nonane-8-carbaldehyde](/img/structure/B2571173.png)